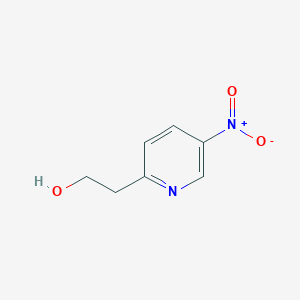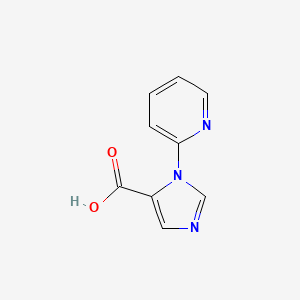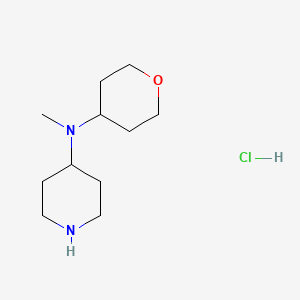
2-(5-Nitropyridin-2-yl)ethanol
Descripción general
Descripción
“2-(5-Nitropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8N2O3 . It is also known by other synonyms such as “2-Pyridineethanol, 5-nitro-”, “2-(5-nitro-2-pyridyl)ethanol”, and "2-(5-Nitropyridin-2-yl)ethan-1-ol" .
Synthesis Analysis
The synthesis of nitropyridines, including “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a nitro group at the 5-position and an ethanol group at the 2-position .Aplicaciones Científicas De Investigación
Anticancer Agents Synthesis
Research indicates the potential of 2-(5-Nitropyridin-2-yl)ethanol derivatives in synthesizing anticancer agents. For instance, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from similar compounds have shown effects on the proliferation of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple et al., 1983).
Antimitotic Agents
Compounds related to this compound, such as oximes and keto or alcohol groups, have demonstrated antitumor activity in mice. These compounds act as precursors to potent antimitotic agents and have varying degrees of biological activity based on their structural components (Temple et al., 1992).
Charge Transfer Supramolecular Assemblies
This compound's derivative, 2-amino-5-nitropyridine, has been used in forming novel compounds with Keggin polyoxoanions. These compounds demonstrate unique charge transfer properties and thermal stability, which are significant in material science (Gamelas et al., 2006).
Catalytic Conversion of Ethanol
In the field of catalysis, derivatives of this compound have been studied for their role in ethanol deoxygenation over certain catalysts, showing promising results for applications in fuel cells and energy conversion (Li et al., 2012).
Nonlinear Optical (NLO) Applications
Synthesis of derivatives for electro-optical active polyurethanes, using compounds related to this compound, has been conducted. These derivatives are studied for their nonlinear optical coefficients, highlighting their potential use in advanced optical materials (Jecs et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “2-Hydroxy-5-nitropyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
This transformation is a common occurrence in organic synthesis and can lead to different products depending on the solvent used. Therefore, it’s plausible that 2-(5-Nitropyridin-2-yl)ethanol could interact with its targets in a similar manner.
Biochemical Pathways
. This alteration could potentially affect various biochemical pathways.
Result of Action
. This alteration could potentially lead to various molecular and cellular effects.
Propiedades
IUPAC Name |
2-(5-nitropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGEJIEPUQPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)



